Methyl 2-methoxy-2-(2-nitrophenoxy)acetate: Validated Key Intermediate in Merck Sharp & Dohme Process Patent
Methyl 2-methoxy-2-(2-nitrophenoxy)acetate is explicitly specified as a critical intermediate in USPTO Patent No. 8,680,271, assigned to Merck Sharp & Dohme Corp. for a process preparing the compound of Formula I [1]. The patent defines precise reaction parameters—including temperature ranges (25–70°C and 50–80°C), pH adjustments to 10–11 using KOH, and specific processing durations (30 minutes–4 hours and 10–120 minutes)—that incorporate this compound as a designated building block [1]. This explicit patent specification establishes a validated, defined use-case for the target compound, in contrast to generic o-nitrophenoxy esters which are not explicitly named as intermediates in this particular patented process.
| Evidence Dimension | Patent-specified intermediate versus generic class member |
|---|---|
| Target Compound Data | Explicitly named in patent claims as intermediate for Formula I compound preparation |
| Comparator Or Baseline | Generic o-nitrophenoxyacetic acid esters (e.g., ethyl 2-(2-nitrophenoxy)acetate, methyl 2-(2-nitrophenoxy)acetate) – not specified in USPTO 8,680,271 |
| Quantified Difference | Binary (present vs. absent) patent specification; exact process conditions defined for target compound |
| Conditions | USPTO Patent No. 8,680,271, assigned to Merck Sharp & Dohme Corp.; process parameters defined: 25–70°C reaction with alcoholic HCl, pH 10–11 KOH adjustment, 50–80°C ethanol heating |
Why This Matters
For pharmaceutical process development and regulatory filings, a compound with explicit patent-defined synthetic utility offers procurement justification that generic alternatives cannot provide, potentially reducing development and validation overhead.
- [1] Merck Sharp & Dohme Corp. (2014). U.S. Patent No. 8,680,271. Process for preparing the compound of Formula I. View Source
